(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid
Beschreibung
Structural Features and Stereochemical Configuration
The molecular architecture of this compound (C₁₂H₂₀FNO₄) centers on a cyclohexane ring with three critical substituents: a fluorine atom at C3, a Boc-protected amino group at C4, and a carboxylic acid moiety at C1. The stereochemical configuration—(1R,3S,4R)—dictates its three-dimensional orientation, ensuring that these substituents occupy distinct axial or equatorial positions. The Smiles string CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C(=O)O)C[C@@H]1F explicitly defines the spatial arrangement, confirming the R-configuration at C1 and C4 and the S-configuration at C3.
The cyclohexane ring adopts a chair conformation, with the bulky Boc group preferentially equatorial to minimize steric strain. Fluorine, being a small substituent, occupies an axial position at C3, while the carboxylic acid group at C1 remains equatorial. This arrangement balances steric and electronic factors, as demonstrated by computational models of similar fluorocyclohexanes. For instance, in 1,1,4-trifluorocyclohexane, axial fluorine substituents stabilize the conformation through nonclassical hydrogen bonding (NCHB) with adjacent hydrogens, reducing ring strain by approximately 1.06 kcal mol⁻¹ compared to equatorial analogs.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₂₀FNO₄ |
| Molecular Weight | 261.29 g/mol |
| Stereocenters | C1 (R), C3 (S), C4 (R) |
| Key Functional Groups | Carboxylic acid (C1), Boc-protected amine (C4), Fluorine (C3) |
The compound’s chirality is critical for its biological interactions. Enantiomers of similar fluorinated cyclohexanes exhibit divergent binding affinities to enzymatic targets, underscoring the importance of stereochemical purity in drug design.
Significance of Fluorination in Cyclohexane Derivatives
Fluorination at C3 introduces unique electronic and steric properties to the cyclohexane ring. Fluorine’s high electronegativity polarizes adjacent C-H bonds, creating electropositive hydrogens capable of forming NCHBs with electronegative atoms. In 1,1,4-trifluorocyclohexane, axial fluorines engage in 1,3-diaxial C-H···F interactions, stabilizing the axial conformation by 1.06 kcal mol⁻¹ over the equatorial form. This phenomenon, termed the "fluorine paradox," contrasts with traditional steric arguments, where bulkier substituents favor equatorial positions.
Comparative studies between fluorinated and chlorinated cyclohexanes reveal fluorine’s superior ability to modulate conformation. For example, cis-1-chloro-3-fluorocyclohexane adopts an equatorial chloro-axial fluorine conformation to minimize steric clash, whereas the all-fluorinated analog exhibits axial preference due to NCHBs. The compound’s fluorine at C3 likely enhances metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs.
Fluorination also impacts dipole moments. Janus cyclohexanes—molecules with fluorinated and hydrogenated faces—exhibit dipole moments exceeding 10 D, enhancing their solubility in polar solvents. While this compound lacks this extreme polarity, its fluorine atom increases solubility in aprotic solvents like dichloromethane, facilitating reactions in synthetic workflows.
Role of Boc Protection in Amino Group Stabilization
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine at C4, preventing unwanted nucleophilic reactions during synthesis. The Boc group’s steric bulk and electron-withdrawing nature stabilize the amine against oxidation and protonation, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonality is critical in peptide synthesis, where multiple protecting groups are often employed.
Boc protection also influences the compound’s conformational dynamics. In Boc-protected cyclohexylamines, the bulky tert-butoxy group enforces an equatorial orientation, minimizing 1,3-diaxial interactions. This positioning aligns with the chair conformation observed in this compound, where the Boc group’s equatorial placement reduces steric hindrance with the fluorine at C3.
Compared to carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) protections, Boc offers superior stability under basic conditions, making it ideal for stepwise synthetic strategies. However, its removal requires strong acids, limiting compatibility with acid-sensitive substrates. Despite this, the Boc group remains a cornerstone in the synthesis of amino acid derivatives, balancing protection efficacy and deprotection feasibility.
Eigenschaften
Molekularformel |
C12H20FNO4 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
(1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
AOLVWWJCRLDSGK-HRDYMLBCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Compound Characteristics and Properties
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (CAS: 1932803-06-9) is a chiral cyclohexane derivative with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of 261.29 g/mol. The compound possesses three stereogenic centers with defined stereochemistry (1R,3S,4R), making stereoselective synthesis essential. The SMILES notation for this compound is CC(C)(C)OC(=O)N[C@@H]1CCC@@HC[C@@H]1F, representing its specific three-dimensional structure.
General Synthetic Approaches
Starting Materials Selection
The synthesis of this compound typically begins with selecting appropriate starting materials that can facilitate the introduction of the required functional groups with proper stereochemistry. Several approaches can be considered based on the available precursors:
Cyclohexane-Based Approach
Specific Synthetic Routes
Route A: From 4-Amino-1-fluorocyclohexane-1-carboxylic Acid Derivatives
One potential synthetic pathway involves starting from 4-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclohexane-1-carboxylic acid, which has a similar structure but different fluorine position. The synthesis would require:
- Selective deprotection of the Boc group
- Controlled defluorination at the 1-position
- Stereoselective introduction of the fluorine atom at the 3-position
- Reprotection of the amino group with Boc
Route B: From Non-Fluorinated Cyclohexane Derivatives
Another approach involves starting from 4-(((tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid and introducing the fluorine atom stereoselectively:
- Protection of the carboxylic acid if necessary
- Introduction of a leaving group at the 3-position with the required stereochemistry
- Displacement with a fluoride source
- Deprotection of the carboxylic acid if protected
Route C: From Hydroxylated Precursors
Starting with ethyl (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate or similar hydroxylated compounds presents another viable route:
- Deoxyfluorination of the hydroxyl group at the 3-position
- Hydrolysis of the ethyl ester to yield the carboxylic acid
Detailed Reaction Conditions and Parameters
Boc Protection of Amino Groups
Based on similar compounds, the following conditions can be employed for Boc protection:
| Reagent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Boc₂O | 1.1-1.5 eq | DCM/THF | 0°C to RT | 2-24 h | 85-95% |
| Boc₂O | 1.1-1.5 eq | Dioxane/Water | 0°C to RT | 2-16 h | 80-90% |
| Boc₂O | 1.1-1.5 eq | THF/NaOH | RT | 3-5 h | 90-95% |
These reaction conditions are based on standard Boc protection protocols applicable to similar amino-substituted cyclohexane derivatives.
Deoxyfluorination Conditions
For the critical fluorination step, the following conditions can be utilized:
| Fluorinating Agent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| DAST | 1.2-2.0 eq | DCM | -78°C to RT | 2-24 h | 60-85% |
| Deoxo-Fluor | 1.2-2.0 eq | DCM/THF | -78°C to RT | 2-24 h | 65-80% |
| XtalFluor-E | 1.2-1.5 eq | DCM | -40°C to RT | 3-12 h | 70-85% |
Ester Hydrolysis Conditions
For converting ester derivatives to the corresponding carboxylic acid:
| Reagent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| NaOH | 2.0-3.0 eq | EtOH/H₂O | 60°C | 5.5 h | ~100% |
| LiOH | 2.0-3.0 eq | THF/H₂O | RT | 3-16 h | 90-98% |
| HCl | 1.0-2.0 M | Dioxane/H₂O | RT | 3-24 h | 85-95% |
These conditions are based on a reported hydrolysis procedure for related compounds.
Purification and Characterization Methods
Purification Techniques
The following purification methods are commonly employed for the target compound and its intermediates:
| Purification Method | Typical Conditions | Applications |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc/Hexanes | Final product purification |
| Recrystallization | EtOAc/Hexanes or DCM/Hexanes | Crystalline intermediates |
| Acid-Base Extraction | Acidification with HCl, extraction with EtOAc | Isolation of carboxylic acid products |
| Filtration through diatomaceous earth | Following catalytic hydrogenation | Removal of metal catalysts |
Analytical Methods for Characterization
Standard analytical techniques for characterization of the target compound include:
| Analytical Method | Key Parameters | Information Obtained |
|---|---|---|
| ¹H-NMR | 400-600 MHz, CDCl₃ or DMSO-d₆ | Structural confirmation, stereochemistry |
| ¹³C-NMR | 100-150 MHz, CDCl₃ or DMSO-d₆ | Carbon framework confirmation |
| ¹⁹F-NMR | 376-564 MHz, CDCl₃ | Fluorine environment, stereochemistry |
| HPLC | C18 column, gradient elution | Purity assessment |
| Mass Spectrometry | ESI, [M+H]⁺ expected at m/z 262.29 | Molecular weight confirmation |
| Optical Rotation | CHCl₃, 20°C | Stereochemical purity |
Related Transformations and Functional Group Modifications
The synthesis of this compound may involve several related transformations that have been demonstrated on similar compounds:
Reduction of Carboxylic Acid to Alcohol
For converting carboxylic acid derivatives to alcohols, borane-THF complex has been successfully employed with similar compounds:
To a solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (5.00 g, 20.20 mmol) in tetrahydrofuran (100 mL) was added a solution of borane tetrahydrofuran complex (30.3 mL, 30.30 mmol, 1.0 M solution in tetrahydrofuran). The reaction mixture was refluxed for 16 hours, and then another 24 mL of borane tetrahydrofuran complex was added and continued to reflux for another 16 hours.
This procedure resulted in a 98% yield for the reduced product. Similar conditions could potentially be adapted for the reduction of the target compound if required for synthetic intermediates.
Amide Coupling Reactions
For transforming the carboxylic acid to amides, several coupling conditions have been reported for related compounds:
A solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (300 mg, 1.15 mmol) in ethylene glycol dimethyl ether (15 mL) was treated with 4-methylmorpholine (0.13 mL, 1.15 mmol) and isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol) at -15°C. After stirring for 10 min, ammonia solution (0.5 M in dioxane, 3.50 mL, 1.75 mmol) was added.
This approach yielded the corresponding amide in 65% yield.
Alternative amide coupling conditions using HATU have also been reported:
In a 250-mL round-bottom flask were combined 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid (3 g, 12.13 mmol, 1.00 equiv), DMF (50 mL), NH₄Cl (1.75 g, 32.72 mmol, 1.50 equiv), HATU (9.23 g, 24.27 mmol, 2.00 equiv), and iPr₂NEt (3.13 g, 24.22 mmol, 2.00 equiv). The resulting solution was stirred overnight at 25°C.
Challenges and Considerations in Synthesis
Stereochemical Control
The (1R,3S,4R) stereochemistry presents significant challenges in synthesis. Several approaches to ensure correct stereochemistry include:
- Starting with chiral pool substrates that already possess the required stereochemistry
- Using stereoselective reagents or catalysts for key transformations
- Employing substrate-controlled reactions where existing stereogenic centers direct the introduction of new ones
- Resolution of racemates or separation of diastereomers at appropriate synthetic stages
Fluorination Selectivity
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Carbonsäuregruppe kann weiter oxidiert werden, um Derivate wie Ester oder Amide zu bilden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Fluoratom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base oder eines Katalysators verwendet werden.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Carbonsäuregruppe Ester oder Amide ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Stereochemie und die funktionellen Gruppen der Verbindung ermöglichen es ihr, selektiv an diese Zielstrukturen zu binden und deren Aktivität zu modulieren. Beispielsweise kann das Fluoratom die Bindungsaffinität durch Wasserstoffbrückenbindungen oder hydrophobe Wechselwirkungen erhöhen, während die Boc-geschützte Aminogruppe entschützt werden kann, um ein reaktives Amin freizusetzen, das kovalente Bindungen mit Zielproteinen eingehen kann.
Wirkmechanismus
The mechanism of action of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Cyclohexane-Based Analogs
Key Observations :
- The ethyl ester variant () highlights the versatility of the carboxylic acid moiety for prodrug strategies or further functionalization.
Cyclopentane and Bicyclic Analogs
Key Observations :
- The cyclopentane analog () has a lower molecular weight and increased ring strain, which may affect synthetic accessibility or stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
